![molecular formula C15H14N2O4S2 B5195521 2-(allylthio)-4-(2-ethoxy-5-nitrobenzylidene)-1,3-thiazol-5(4H)-one](/img/structure/B5195521.png)
2-(allylthio)-4-(2-ethoxy-5-nitrobenzylidene)-1,3-thiazol-5(4H)-one
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Overview
Description
2-(allylthio)-4-(2-ethoxy-5-nitrobenzylidene)-1,3-thiazol-5(4H)-one is a thiazolone derivative that has been extensively studied in scientific research for its various biological and pharmacological properties. This compound has been found to possess significant antimicrobial, anticancer, anti-inflammatory, and antioxidant activities.
Mechanism of Action
The mechanism of action of 2-(allylthio)-4-(2-ethoxy-5-nitrobenzylidene)-1,3-thiazol-5(4H)-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(allylthio)-4-(2-ethoxy-5-nitrobenzylidene)-1,3-thiazol-5(4H)-one has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the production of inflammatory mediators by suppressing the activity of COX-2. Additionally, it has been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
2-(allylthio)-4-(2-ethoxy-5-nitrobenzylidene)-1,3-thiazol-5(4H)-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to possess significant biological activity, which makes it a potential candidate for the development of new drugs. However, it also has some limitations, such as its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 2-(allylthio)-4-(2-ethoxy-5-nitrobenzylidene)-1,3-thiazol-5(4H)-one. One potential direction is the development of new drugs based on the structure of this compound. It is also important to further investigate the mechanism of action and the biochemical and physiological effects of this compound. Additionally, more studies are needed to explore the potential therapeutic applications of this compound in various diseases. Finally, it is important to optimize the synthesis method to obtain a high yield and purity of the compound.
Synthesis Methods
The synthesis of 2-(allylthio)-4-(2-ethoxy-5-nitrobenzylidene)-1,3-thiazol-5(4H)-one involves the reaction of 2-ethoxy-5-nitrobenzaldehyde with allylthiol and 2-aminothiazole in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the final product. The synthesis method has been optimized to obtain a high yield and purity of the compound.
Scientific Research Applications
2-(allylthio)-4-(2-ethoxy-5-nitrobenzylidene)-1,3-thiazol-5(4H)-one has been extensively studied for its various biological and pharmacological properties. It has been found to possess significant antimicrobial activity against a wide range of bacteria and fungi. It has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been found to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases.
properties
IUPAC Name |
(4Z)-4-[(2-ethoxy-5-nitrophenyl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S2/c1-3-7-22-15-16-12(14(18)23-15)9-10-8-11(17(19)20)5-6-13(10)21-4-2/h3,5-6,8-9H,1,4,7H2,2H3/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJUENIMGLWAJT-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])C=C2C(=O)SC(=N2)SCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])/C=C\2/C(=O)SC(=N2)SCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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